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Compound of Interest

Compound Name: 2-Hydroxyphenylboronic acid

Cat. No.: B1303767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxyphenylboronic acid (CAS 89466-08-0), a versatile building block in organic synthesis

and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition.

Introduction
2-Hydroxyphenylboronic acid is an aromatic boronic acid containing a hydroxyl group ortho

to the boronic acid moiety. This substitution pattern allows for intramolecular interactions, such

as hydrogen bonding, which can influence its reactivity and spectroscopic properties. Accurate

spectroscopic characterization is crucial for confirming the identity, purity, and structure of this

compound in research and development settings.

Spectroscopic Data Summary
The following sections and tables summarize the expected spectroscopic data for 2-
Hydroxyphenylboronic acid. It is important to note that exact values can vary based on

experimental conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obtaining high-resolution NMR spectra for boronic acids can sometimes be challenging due to

the tendency of the boronic acid group to form cyclic anhydrides (boroxines) or other oligomeric

species. This equilibrium can lead to broadened signals. The use of coordinating deuterated

solvents like DMSO-d₆ or Methanol-d₄ can help in obtaining sharper signals by forming adducts

with the boron atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Hydroxyphenylboronic acid

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~9.5 - 10.5 Broad Singlet 1H Phenolic -OH

Chemical shift is

concentration

and solvent

dependent.

~7.8 - 8.2 Broad Singlet 2H
Boronic Acid -

B(OH)₂

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.

~7.50
Doublet of

Doublets
1H Ar-H

Aromatic proton

ortho to the

B(OH)₂ group.

~7.20
Triplet of

Doublets
1H Ar-H

Aromatic proton

para to the

B(OH)₂ group.

~6.85
Doublet of

Doublets
1H Ar-H

Aromatic proton

ortho to the -OH

group.

~6.75
Triplet of

Doublets
1H Ar-H

Aromatic proton

meta to the

B(OH)₂ group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1303767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and

data from similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Hydroxyphenylboronic acid

Chemical Shift (δ) ppm Assignment Notes

~158 C-OH
Aromatic carbon attached to

the hydroxyl group.

~136 C-H Aromatic methine carbon.

~131 C-H Aromatic methine carbon.

~125 C-B

Aromatic carbon attached to

the boron atom. Signal may be

broad or unobserved due to

quadrupolar relaxation of the

boron nucleus.

~119 C-H Aromatic methine carbon.

~115 C-H Aromatic methine carbon.

Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and

data from similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxyphenylboronic acid is characterized by the vibrational modes

of its hydroxyl, boronic acid, and phenyl groups.

Table 3: Key IR Absorption Bands for 2-Hydroxyphenylboronic acid
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3200 - 3600 Strong, Broad O-H Stretch

Phenolic -OH and

B(OH)₂ (Hydrogen

Bonded)

3000 - 3100 Medium C-H Stretch Aromatic

1580 - 1610 Medium-Strong C=C Stretch Aromatic Ring

1450 - 1500 Medium-Strong C=C Stretch Aromatic Ring

1310 - 1380 Strong B-O Stretch Boronic Acid

1200 - 1250 Strong C-O Stretch Phenolic

1050 - 1100 Medium B-C Stretch Aryl-Boron Bond

~750 Strong
C-H Bend (out-of-

plane)

Ortho-disubstituted

Aromatic

Mass Spectrometry (MS)
Mass spectrometry of arylboronic acids can be performed using various ionization techniques.

Electrospray Ionization (ESI) is common for LC-MS applications, often in negative ion mode,

which detects the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is typically used with

GC-MS, which often requires derivatization to increase volatility and prevent boroxine

formation. EI leads to more extensive fragmentation.

Table 4: Mass Spectrometry Data for 2-Hydroxyphenylboronic acid
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m/z Value Ion Type Notes

138 [M]⁺ Molecular ion (in EI-MS).

137 [M-H]⁻
Deprotonated molecular ion

(common in negative ESI-MS).

120 [M-H₂O]⁺
Loss of a water molecule from

the molecular ion.

110 [M-CO]⁺
Loss of carbon monoxide

(characteristic of phenols).

93 [M-B(OH)₂]⁺ Loss of the boronic acid group.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for 2-
Hydroxyphenylboronic acid. Instrument-specific parameters should be optimized by the user.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Hydroxyphenylboronic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the

sample is fully dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Tune and shim the instrument for optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.
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Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 0 to 180 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

Process and reference the spectrum to the solvent peak.

IR Spectroscopy (FTIR-ATR) Protocol
Sample Preparation: Place a small amount of the solid 2-Hydroxyphenylboronic acid
powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Data Acquisition:

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with

the crystal.

Acquire the sample spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (LC-MS/ESI) Protocol
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Sample Preparation: Prepare a dilute solution of 2-Hydroxyphenylboronic acid (~10-100

µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a

small amount of modifier like formic acid or ammonium acetate to aid ionization.

LC-MS System:

Chromatography: Use a C18 reverse-phase column. The mobile phase could be a

gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes to

determine the best response. Negative mode is often effective for boronic acids.

Data Acquisition:

Acquire data in full scan mode over a mass range of m/z 50-500.

Key ESI source parameters to optimize include capillary voltage, cone voltage,

desolvation gas flow, and temperature.

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the

precursor ion (e.g., m/z 137) and subjecting it to collision-induced dissociation (CID).

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2-Hydroxyphenylboronic acid.
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A general workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for 2-Hydroxyphenylboronic acid
under Electron Ionization (EI) conditions.
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[C₆H₄(OH)B(OH)₂]⁺˙
m/z = 138

[C₆H₄(OH)BO]⁺˙
m/z = 120

- H₂O

[C₅H₄(OH)]⁺
m/z = 93

- B(OH)₂

[C₅H₄O]⁺˙
m/z = 92

- BOH

[C₅H₅O]⁺
m/z = 81

- C

Click to download full resolution via product page

Proposed EI-MS fragmentation of 2-Hydroxyphenylboronic acid.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxyphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303767#spectroscopic-data-nmr-ir-ms-of-2-
hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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